2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylamine and various pyridazine derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Quality control measures: Such as HPLC or NMR spectroscopy to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce amines or alcohols.
Substitution: Might result in halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-2-(5-AMINO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-2-(5-HYDROXY-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H19ClN4O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19ClN4O3/c1-13-16(22)9-6-10-17(13)24-20(28)12-26-21(29)19(23-14(2)27)11-18(25-26)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
YAHIXFQOIDGILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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